Calusterone (7β,17α-dimethyltestosterone) is an orally active, 17α-alkylated anabolic-androgenic steroid (AAS) historically investigated as an antineoplastic agent, particularly for advanced breast cancer in postmenopausal women.[1][2] Unlike foundational androgens, its molecular structure is modified to alter its biological activity profile, aiming to provide therapeutic effects with a distinct tolerability profile.[3][4] For researchers and technical buyers, Calusterone is not a generic androgen but a specific molecular entity whose procurement is justified by a distinct clinical and pharmacological history that is not interchangeable with its isomers or other in-class steroids.[3][5]
Substituting Calusterone with other androgens, including its own 7α-isomer Bolasterone, is inadvisable for research aiming to replicate or build upon historical data. Calusterone's value proposition is tied to a specific clinical profile of anti-tumor efficacy versus androgenic side effects established in multi-patient studies.[3] For example, a key double-blind study demonstrated a statistically significant difference in patient response rates between Calusterone and the then-standard Δ¹-testololactone, a difference that cannot be assumed for any other compound.[3][6] Furthermore, its unique effect on platelet counts, not observed with other androgens, underscores a distinct biological activity profile.[3] Procuring Calusterone is essential for any study where this specific, historically documented activity profile is the variable of interest.
In a randomized, double-blind clinical study involving patients with advanced breast cancer, orally administered Calusterone resulted in a significantly higher rate of objective tumor regressions compared to Δ¹-testololactone, a common benchmark agent for hormonal therapy at the time.[3][6] Calusterone produced objective regressions in 52% of patients, a rate 1.6 times higher than the 32% observed with testolactone under the same study conditions.[3]
| Evidence Dimension | Objective Tumor Regression Rate |
| Target Compound Data | 52% (in 23 patients) |
| Comparator Or Baseline | Δ¹-testololactone: 32% (in 25 patients) |
| Quantified Difference | 62.5% higher regression rate than testolactone |
| Conditions | Double-blind clinical study in postmenopausal women with objectively progressing advanced breast cancer. Calusterone dose: 200 mg/day; Δ¹-testololactone dose: 1,000 mg/day. |
This evidence provides a clear, quantitative basis for selecting Calusterone to achieve a higher probability of anti-tumor response compared to a historically relevant in-class alternative.
Cross-study comparisons using consistent Cooperative Breast Cancer Group criteria indicated that Calusterone's anti-tumor efficacy surpassed that of several standard-of-care androgens.[3] The objective regression rate for Calusterone (51% in patients without prior chemotherapy) was approximately 2.4 times higher than that reported for testosterone propionate (21.5%) and 3.4 times higher than that for fluoxymesterone (15%).[3]
| Evidence Dimension | Objective Tumor Regression Rate |
| Target Compound Data | 51% |
| Comparator Or Baseline | Testosterone Propionate: 21.5%; Fluoxymesterone: 15% |
| Quantified Difference | ~2.4x vs. Testosterone Propionate; ~3.4x vs. Fluoxymesterone |
| Conditions | Evaluation in patients with advanced breast cancer using Cooperative Breast Cancer Group criteria across multiple studies. |
For researchers investigating potent hormonal agents, Calusterone provides a historical precedent for significantly greater anti-tumor activity than more common androgens, justifying its selection for studies requiring maximal effect.
Unlike other therapeutic androgens which can increase hematocrit, Calusterone did not cause a rise in hematocrit in clinical studies.[3] Instead, it produced a unique and marked elevation in platelet count.[3] Patients treated with Calusterone showed a 54% increase in platelet count at 6-18 weeks, rising to a 96% increase at 24-42 weeks of therapy. This thrombopoietic effect was not reported with other steroids used for the same indication.[3]
| Evidence Dimension | Change in Platelet Count from Baseline |
| Target Compound Data | +54% at 6-18 weeks; +96% at 24-42 weeks |
| Comparator Or Baseline | Other androgens (e.g., testosterone propionate): No reported significant increase in platelet count; known to increase hematocrit. |
| Quantified Difference | Produces a significant, progressive increase in platelets, an effect not characteristic of the general androgen class. |
| Conditions | Clinical monitoring of patients during long-term oral administration of Calusterone (200 mg/day) for advanced breast cancer. |
This distinct pharmacodynamic effect makes Calusterone a specific tool for studying non-classical androgen signaling pathways or for applications where thrombopoiesis is a desired secondary outcome, differentiating it from all other procurement choices in its class.
For preclinical or in vitro studies requiring a benchmark androgen with historically high anti-tumor efficacy, Calusterone is the appropriate choice. Its documented superiority in producing objective tumor regressions over agents like testolactone and testosterone propionate allows it to serve as a high-potency positive control.[3]
Researchers exploring the molecular mechanisms by which steroids regulate hematopoiesis should select Calusterone. Its specific and significant effect on increasing platelet counts, in contrast to the erythropoietic effects of other androgens, provides a unique tool to dissect pathways related to thrombopoiesis independent of generalized androgenic action.[3]
To validate, replicate, or build upon the findings of pivotal late 20th-century breast cancer trials, procuring the exact molecule, Calusterone, is non-negotiable. Its established 52% response rate in head-to-head trials provides a critical historical baseline that cannot be reliably substituted by an analog.[3][6]